

# An In-depth Technical Guide to the Chemical Properties of Isobornyl Thiocynoacetate

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Thanite*

Cat. No.: *B087297*

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## Introduction

Isobornyl thiocynoacetate, a bicyclic monoterpene derivative, is a compound of interest due to its historical application as a contact insecticide. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and available spectral data, tailored for professionals in research and development. While detailed experimental spectroscopic data remains elusive in publicly accessible literature, this document compiles the known physical and chemical characteristics to serve as a foundational resource.

## Chemical and Physical Properties

Isobornyl thiocynoacetate is a clear, amber-colored, oily liquid with a characteristic terpene-like odor.[1] The technical grade product typically contains 82% or more of isobornyl thiocynoacetate, with the remainder being other terpenes and their derivatives.[2][3] Due to the presence of multiple chiral centers in its bicyclic structure, isobornyl thiocynoacetate exhibits stereoisomerism.[1]

## Table 1: Physical and Chemical Properties of Isobornyl Thiocynoacetate

Property	Value	Reference(s)
Molecular Formula	C <sub>13</sub> H <sub>19</sub> NO <sub>2</sub> S	[2][4]
Molecular Weight	253.36 g/mol	[2][3][4]
CAS Registry Number	115-31-1	[2][3][4]
Appearance	Clear amber-colored, oily liquid	[1]
Odor	Terpene-like	[1][2]
Boiling Point	95 °C at 0.06 mmHg	[3]
Flash Point	82 °C (180 °F)	[3]
Density	1.1465 g/cm <sup>3</sup> at 25 °C	[3]
Refractive Index (n <sub>D</sub> <sup>25</sup> )	1.512	[3]
Solubility	Very soluble in alcohol, benzene, chloroform, and ether; practically insoluble in water.	[2][3]
Stability	Stable under normal storage conditions.	

## Synthesis of Isobornyl Thiocynoacetate

Two primary methods for the synthesis of isobornyl thiocynoacetate have been documented. Both methods involve a two-step process starting from a readily available terpene precursor.

### Method 1: Synthesis from Camphene

This synthesis begins with the reaction of camphene with chloroacetic acid to form isobornyl monochloroacetate, which is then converted to the final product.[1][2]

Experimental Protocol:

- Step 1: Synthesis of Isobornyl Monochloroacetate. 200 g of camphene and 150 g of chloroacetic acid are heated at 125 °C for 16 hours.[2] After cooling to room temperature, the

product is washed with water to yield isobornyl monochloroacetate.[2]

- Step 2: Synthesis of Isobornyl Thiocynoacetate. 174 g of the resulting isobornyl monochloroacetate is dissolved in 300 cc of ethyl alcohol.[2] To this solution, 100 g of potassium thiocyanate is added, and the mixture is refluxed for 8 hours.[1][2] The final product is isobornyl thiocynoacetate.[1][2]

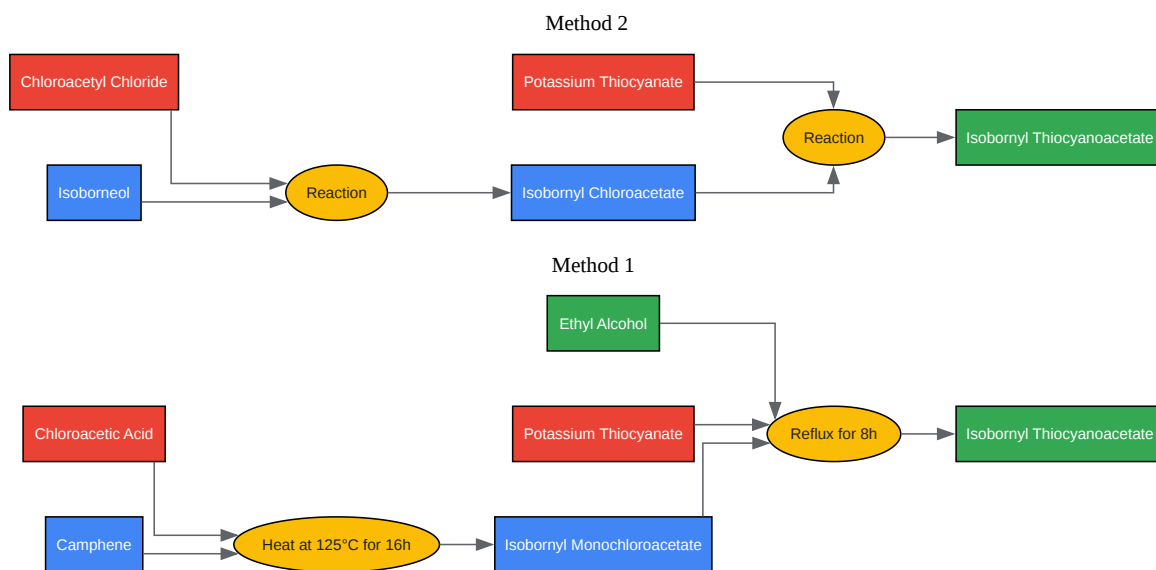
## Method 2: Synthesis from Isoborneol

An alternative synthesis route starts with isoborneol, which is first reacted with chloroacetyl chloride, followed by substitution with a thiocyanate group.[3]

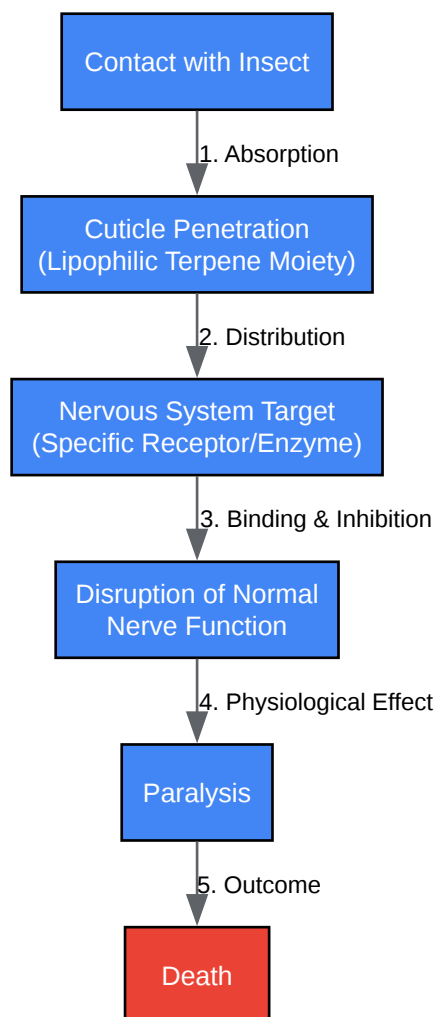
Experimental Protocol:

- Step 1: Formation of Isobornyl Chloroacetate. Isoborneol is treated with chloroacetyl chloride.
- Step 2: Formation of Isobornyl Thiocynoacetate. The resulting isobornyl chloroacetate is then reacted with potassium thiocyanate (KCNS) to yield isobornyl thiocynoacetate.[3]

## Synthesis Workflow Diagram



## Postulated Mechanism of Action



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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

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